molecular formula C18H16O2 B184639 (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone CAS No. 59120-87-5

(E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone

Cat. No. B184639
CAS RN: 59120-87-5
M. Wt: 264.3 g/mol
InChI Key: QYTJDCMWDKBJFO-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone, commonly known as DMNQ, is a synthetic compound that has been used in scientific research for several decades. DMNQ is a member of the naphthoquinone family, which is known for its ability to undergo redox reactions and generate reactive oxygen species (ROS).

Mechanism Of Action

DMNQ generates (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone by undergoing redox reactions with cellular components, such as NADH and NADPH. The generated (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone can then react with cellular proteins, lipids, and nucleic acids, leading to oxidative damage. DMNQ has been shown to induce oxidative stress by inhibiting the activity of mitochondrial respiratory chain complexes I and III, which results in the generation of O2•-.

Biochemical And Physiological Effects

DMNQ-induced oxidative stress has been shown to have several biochemical and physiological effects. DMNQ has been shown to induce apoptosis in cancer cells by activating the JNK (c-Jun N-terminal kinase) signaling pathway. DMNQ has also been shown to induce autophagy in cells by inhibiting the mTOR (mammalian target of rapamycin) signaling pathway. DMNQ has been shown to induce inflammation by activating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Advantages And Limitations For Lab Experiments

DMNQ has several advantages for lab experiments. DMNQ is a stable compound that can be easily synthesized and stored. DMNQ can be used to induce oxidative stress in cells in a dose-dependent manner. DMNQ has been extensively characterized for its biochemical and physiological effects. However, DMNQ also has some limitations for lab experiments. DMNQ can generate (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone non-specifically, which can lead to oxidative damage to cellular components other than the intended target. DMNQ can also induce toxicity in cells at high concentrations.

Future Directions

DMNQ has several potential future directions for scientific research. DMNQ can be used to study the effects of oxidative stress on cellular processes in disease models, such as cancer, neurodegenerative diseases, and cardiovascular diseases. DMNQ can also be used to study the role of (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone in aging and longevity. DMNQ can be modified to generate (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone in a targeted manner, which can reduce non-specific oxidative damage to cellular components. DMNQ can also be used to develop new therapeutic strategies for oxidative stress-related diseases.

Synthesis Methods

DMNQ can be synthesized through a multi-step process that involves the condensation of 4-methoxybenzaldehyde with 1-tetralone, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). The final product is obtained by reduction with sodium borohydride. The purity of DMNQ can be determined by HPLC (High-Performance Liquid Chromatography) analysis.

Scientific Research Applications

DMNQ has been extensively used in scientific research to study the role of (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone in cellular signaling pathways and oxidative stress-related diseases. DMNQ has been shown to induce oxidative stress by generating superoxide anion (O2•-) and hydrogen peroxide (H2O2) in cells. This property of DMNQ has been utilized to study the effects of oxidative stress on various cellular processes, including apoptosis, autophagy, and inflammation.

properties

IUPAC Name

(2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c1-20-16-10-6-13(7-11-16)12-15-9-8-14-4-2-3-5-17(14)18(15)19/h2-7,10-12H,8-9H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTJDCMWDKBJFO-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101163054
Record name (2E)-3,4-Dihydro-2-[(4-methoxyphenyl)methylene]-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone

CAS RN

59120-87-5, 49629-37-0
Record name (2E)-3,4-Dihydro-2-[(4-methoxyphenyl)methylene]-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59120-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Naphthalenone, 3,4-dihydro-2-((4-methoxyphenyl)methylene)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059120875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3,4-Dihydro-2-[(4-methoxyphenyl)methylene]-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-METHOXYBENZYLIDENE)-1-TETRALONE
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